molecular formula C17H18N2 B4577002 (2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile

(2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile

Cat. No.: B4577002
M. Wt: 250.34 g/mol
InChI Key: ZBODWKJLFNNSLL-YVLHZVERSA-N
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Description

(2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile is an organic compound characterized by a conjugated system involving a nitrile group, a phenyl ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Aldol Condensation: The pyrrole derivative undergoes an aldol condensation with a suitable aldehyde to form the enone intermediate.

    Nitrile Addition: The enone intermediate is then reacted with a nitrile source, such as sodium cyanide, under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl and pyrrole rings, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its electronic properties in the development of organic semiconductors.

Biology and Medicine:

  • Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
  • Used in the design of novel drug candidates targeting specific biological pathways.

Industry:

  • Employed in the production of advanced materials, such as polymers and coatings.
  • Utilized in the development of sensors and other electronic devices.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial in its role as an organic semiconductor.

Comparison with Similar Compounds

    (2E)-2-(4-methylphenyl)-3-(1H-pyrrol-3-yl)prop-2-enenitrile: Lacks the trimethyl substitution on the pyrrole ring.

    (2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enamide: Contains an amide group instead of a nitrile group.

Uniqueness:

  • The presence of both a nitrile group and a trimethyl-substituted pyrrole ring in (2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile imparts unique electronic properties, making it particularly valuable in materials science and electronic applications.
  • The specific substitution pattern can influence the compound’s reactivity and interactions with biological targets, offering distinct advantages in medicinal chemistry.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-5-7-15(8-6-12)17(11-18)10-16-9-13(2)19(4)14(16)3/h5-10H,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBODWKJLFNNSLL-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=C(N(C(=C2)C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C2=C(N(C(=C2)C)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile
Reactant of Route 3
(2E)-2-(4-methylphenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile

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